molecular formula C22H21ClN2O4S B3930476 N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3930476
M. Wt: 444.9 g/mol
InChI Key: IBIRRTBQLIXWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 12177, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CGP 12177 belongs to the class of compounds known as beta-adrenergic receptor antagonists, which have been shown to play an important role in the regulation of various physiological processes in the body.

Mechanism of Action

N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 12177 acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of certain hormones, such as adrenaline and noradrenaline, that bind to these receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response in the body.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease heart rate and blood pressure, as well as to increase insulin secretion and glucose uptake by cells. It has also been shown to have an anti-inflammatory effect, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 12177 has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of this compound 12177 is that it is not a selective beta-adrenergic receptor antagonist, meaning that it may also bind to other receptors in the body and produce unintended effects.

Future Directions

There are a number of future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 12177. One area of interest is the development of more selective beta-adrenergic receptor antagonists that can be used to target specific receptors in the body. Another area of interest is the use of this compound 12177 in the treatment of various diseases, such as diabetes and hypertension, where its effects on glucose uptake and blood pressure may be beneficial. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 12177, as well as its potential applications in scientific research.

Scientific Research Applications

N~1~-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 12177 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of various physiological processes in the body, including heart rate, blood pressure, and metabolism.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-20-7-5-6-19(14-20)25(30(27,28)21-8-3-2-4-9-21)16-22(26)24-15-17-10-12-18(23)13-11-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRRTBQLIXWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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